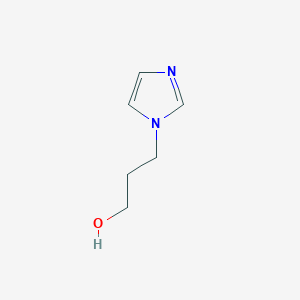

1-(3-Hydroxypropyl)-1H-imidazole

Overview

Description

1-(3-Hydroxypropyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of a hydroxypropyl group at the 1-position of the imidazole ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxypropyl)-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of imidazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mechanism involves nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the carbon atom of the 3-chloropropanol, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxypropyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(3-Oxopropyl)-1H-imidazole.

Reduction: The imidazole ring can undergo reduction reactions, leading to the formation of saturated imidazoline derivatives.

Substitution: The hydroxypropyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides, amines, or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions include 1-(3-Oxopropyl)-1H-imidazole, imidazoline derivatives, and various substituted imidazole compounds depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 1-(3-Hydroxypropyl)-1H-imidazole serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial in catalysis and materials science.

- Coordination Chemistry : The imidazole ring's nitrogen atoms can coordinate with metal ions, enhancing the stability and reactivity of metal complexes used in various chemical reactions.

Biology

- Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of imidazole compounds can inhibit bacterial growth, including strains like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound has also been evaluated for its antifungal properties, showing effectiveness against fungi such as Candida albicans and Aspergillus niger. These biological activities make it a candidate for developing new antifungal agents .

Medicine

- Pharmaceutical Intermediate : Ongoing research explores the potential of this compound as a pharmaceutical intermediate in drug design. Its structural features may enhance the efficacy of drugs targeting specific biological pathways or diseases .

- Cancer Research : Imidazole derivatives have been studied for their anticancer properties. For instance, compounds functionalized at the N1 position of imidazoles have demonstrated superior activity against cancer cell lines compared to traditional chemotherapeutics like cisplatin .

Industrial Applications

- Polymer Production : In industrial settings, this compound is utilized in synthesizing polymers and resins with tailored properties. Its ability to form cross-links can enhance material strength and thermal stability.

- Material Science : The compound is also explored for its potential applications in developing advanced materials, including coatings and adhesives that require specific mechanical or chemical properties .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| A | Staphylococcus aureus | 32 µg/mL | Brahmbhatt et al. |

| B | Escherichia coli | 16 µg/mL | Brahmbhatt et al. |

| C | Candida albicans | 8 µg/mL | Parab et al. |

Table 2: Anticancer Efficacy of Imidazole Derivatives

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxypropyl group can form hydrogen bonds with biological targets, enhancing binding affinity and specificity. The imidazole ring can participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

1-(2-Hydroxyethyl)-1H-imidazole: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.

1-(4-Hydroxybutyl)-1H-imidazole: Contains a hydroxybutyl group, leading to different chemical and physical properties.

1-(3-Hydroxypropyl)-2-methyl-1H-imidazole: Similar structure with an additional methyl group on the imidazole ring.

Uniqueness

1-(3-Hydroxypropyl)-1H-imidazole is unique due to the specific positioning of the hydroxypropyl group, which imparts distinct reactivity and properties compared to other similar compounds

Biological Activity

1-(3-Hydroxypropyl)-1H-imidazole (CAS No. 51390-23-9) is a compound derived from imidazole, a well-known heterocyclic structure with diverse biological activities. This article provides an in-depth analysis of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hydroxyl group attached to a propyl chain at the 3-position of the imidazole ring. This structural modification may influence its solubility, stability, and interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the antimicrobial effectiveness of various imidazole compounds against pathogens such as Staphylococcus aureus and Escherichia coli. The zone of inhibition for selected compounds was measured, demonstrating promising results for certain derivatives .

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | 15 |

| 5b | 11 |

| 5c | 20 |

| Streptomycin | 28 |

This table summarizes the antimicrobial activity of selected imidazole derivatives, indicating that modifications to the imidazole structure can enhance antibacterial efficacy.

Anticancer Activity

Imidazole derivatives have also been studied for their anticancer properties. A review discussed various imidazole-based compounds that demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through various signaling pathways .

Antiviral Activity

Recent studies have identified antiviral activities associated with imidazole derivatives, particularly against viruses such as vaccinia and cowpox. The structure-activity relationship (SAR) indicates that specific substitutions on the imidazole ring can enhance antiviral potency .

The biological activities of this compound are believed to arise from its ability to interact with various biological targets:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis.

- Anticancer Mechanism : It potentially interferes with DNA replication or induces cell cycle arrest in cancer cells.

- Antiviral Mechanism : The compound may inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells.

Case Studies

Several studies have explored the pharmacological potential of imidazole derivatives:

- Antimicrobial Study : Jain et al. synthesized multiple substituted imidazoles and evaluated their antimicrobial activity using disk diffusion methods. Results indicated that certain derivatives exhibited significant antibacterial effects compared to standard antibiotics .

- Anticancer Research : A study investigated the cytotoxic effects of various imidazole derivatives on human cancer cell lines, revealing that modifications at specific positions on the imidazole ring could enhance anticancer activity through apoptosis induction .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3-Hydroxypropyl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodology : Adapt protocols from analogous imidazole derivatives. For example, copper(I)-catalyzed coupling (e.g., ) uses haloalkanes with imidazole under inert atmospheres. Replace the nitrobenzene in with 3-chloro-1-propanol to introduce the hydroxypropyl group. Optimize reaction time, temperature (e.g., 120°C in DMF), and stoichiometry (1.2:1 imidazole:haloalkane ratio) to maximize yield. Monitor purity via TLC or HPLC .

- Validation : Characterize intermediates using NMR (1H/13C) and IR spectroscopy to confirm functional groups (e.g., hydroxyl at ~3300 cm⁻¹) .

Q. How can researchers characterize the physicochemical properties of this compound?

- Analytical Techniques :

- Spectroscopy : 1H NMR (e.g., δ 1.8–2.2 ppm for hydroxypropyl CH2; imidazole protons at δ 7.0–7.5 ppm) and FTIR (O-H stretch at ~3200–3500 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS or GC-MS (as in ) to confirm molecular weight (expected m/z: 141.16 for C6H11N2O).

- Thermal Analysis : DSC/TGA to determine melting point and decomposition behavior .

Q. What are the primary applications of this compound in polymer science?

- pH-Sensitive Polymers : The hydroxyl group enables grafting onto polymers (e.g., polyaspartamides) for drug delivery systems. Follow protocols in : react with activated esters (e.g., NHS) under basic conditions (pH 8–10) to form stable amide bonds. Monitor substitution degrees via titration or NMR .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, QSAR) guide the design of this compound derivatives for biological activity?

- DFT Studies : Optimize geometry using B3LYP/6-31G* (as in ) to predict electronic properties (e.g., HOMO/LUMO energies) and reactivity.

- QSAR : Use Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate structural features (e.g., hydroxypropyl chain length) with bioactivity. Train models on datasets of analogous imidazoles (e.g., ) .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?

- Troubleshooting :

- Reaction Conditions : Vary catalysts (e.g., CuI vs. Pd) or solvents (DMF vs. THF) to resolve yield discrepancies .

- Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with literature data for structurally similar compounds (e.g., ) .

Q. What strategies enhance the stability of this compound during storage and handling?

- Stability Protocols : Store under inert gas (argon) at –20°C to prevent oxidation or hydrolysis. Use stabilizers (e.g., BHT) for long-term storage. Monitor degradation via LC-MS .

Q. Methodological Challenges and Solutions

Q. How can regioselective functionalization of this compound be achieved for targeted applications?

- Palladium Catalysis : Adapt Pd-catalyzed C–H activation () to introduce substituents (e.g., aryl groups) at specific positions. Use directing groups (e.g., sulfonyl) to control regiochemistry .

Q. What experimental and computational approaches validate the interaction of this compound with biological targets?

- Molecular Docking : Simulate binding to receptors (e.g., GLP-1 in ) using AutoDock Vina. Cross-reference with SPR or ITC assays to measure binding affinity .

Q. Contradictory Data Analysis

Q. How to resolve discrepancies in reported biological activities of imidazole derivatives?

- Meta-Analysis : Compare datasets (e.g., ED50 values in ) using statistical tools (ANOVA). Control for variables like assay type (e.g., MES test vs. rotarod) and purity (>95% by HPLC) .

Q. Safety and Compliance

Q. What safety protocols are critical for handling this compound?

Properties

IUPAC Name |

3-imidazol-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c9-5-1-3-8-4-2-7-6-8/h2,4,6,9H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZVYLGJZFNBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405704 | |

| Record name | 1-(3-Hydroxypropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51390-23-9 | |

| Record name | 1-(3-Hydroxypropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-imidazol-1-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.